molecular formula C12H16N2O B12982487 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane

3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B12982487
M. Wt: 204.27 g/mol
InChI Key: IGEZHWRGYWYXNS-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yloxy)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a pyridine ring attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane typically involves the reaction of a pyridine derivative with a bicyclic amine. One common method involves the alkylation of N-(diphenylmethylene)-1-(pyridin-4-yl)methanamine with a suitable bromoalkyl compound, followed by cyclization to form the bicyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

Scientific Research Applications

3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane exerts its effects involves binding to specific molecular targets, such as nicotinic acetylcholine receptors. This binding can modulate the activity of these receptors, influencing neurotransmission and potentially providing therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
  • 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane

Uniqueness

3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H16N2O/c1-2-10-8-12(7-9(1)14-10)15-11-3-5-13-6-4-11/h3-6,9-10,12,14H,1-2,7-8H2

InChI Key

IGEZHWRGYWYXNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC=NC=C3

Origin of Product

United States

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